A Comprehensive Technical Guide to (5-Chloro-3-(trifluoromethyl)pyridin-2-yl)methanol (CAS 1228897-82-2)
A Comprehensive Technical Guide to (5-Chloro-3-(trifluoromethyl)pyridin-2-yl)methanol (CAS 1228897-82-2)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
(5-Chloro-3-(trifluoromethyl)pyridin-2-yl)methanol is a highly functionalized pyridine-based building block of significant interest in the fields of medicinal chemistry, agrochemistry, and materials science.[1][2] Its molecular architecture, featuring a pyridine core substituted with a chloro group, a trifluoromethyl (CF₃) group, and a hydroxymethyl (-CH₂OH) group, offers a unique combination of properties. The trifluoromethyl group is well-known for enhancing critical drug-like properties such as metabolic stability, lipophilicity, and binding affinity.[3][4] The chloro and hydroxymethyl substituents provide versatile handles for subsequent synthetic modifications, making this compound a valuable intermediate for the construction of complex molecular targets. This guide provides an in-depth analysis of its physicochemical properties, a validated synthesis protocol, comprehensive characterization data, key applications, and essential safety and handling information.
The Strategic Importance of the Trifluoromethylpyridine Scaffold
The trifluoromethylpyridine (TFMP) moiety is a privileged structural motif in modern chemical research and development.[5][6] The incorporation of a trifluoromethyl group onto a pyridine ring imparts a range of desirable physicochemical properties. The strong electron-withdrawing nature of the CF₃ group influences the electronics of the pyridine ring, while its steric bulk and high lipophilicity can significantly modulate the biological activity and pharmacokinetic profile of a parent molecule.[1][3] Consequently, TFMP derivatives are integral to the development of numerous commercial agrochemicals and pharmaceuticals.[6] (5-Chloro-3-(trifluoromethyl)pyridin-2-yl)methanol serves as a key exemplar of this class, providing a reactive platform for introducing this valuable scaffold into novel molecular entities.
Physicochemical and Structural Properties
The unique arrangement of substituents on the pyridine ring governs the chemical behavior of (5-Chloro-3-(trifluoromethyl)pyridin-2-yl)methanol. The electron-withdrawing CF₃ and Cl groups decrease the basicity of the pyridine nitrogen compared to unsubstituted pyridine, while the hydroxymethyl group at the 2-position provides a primary alcohol functionality for a wide array of chemical transformations.
Chemical Structure
Caption: Structure of (5-Chloro-3-(trifluoromethyl)pyridin-2-yl)methanol.
Quantitative Data Summary
| Property | Value | Source(s) |
| CAS Number | 1228897-82-2 | [7] |
| Molecular Formula | C₇H₅ClF₃NO | [1][7] |
| Molecular Weight | 217.57 g/mol | [1] |
| Appearance | White to off-white solid (predicted) | [8][9] |
| Storage | Sealed in dry, 2-8°C | [7] |
Synthesis and Purification Protocol
The most direct and efficient synthesis of (5-Chloro-3-(trifluoromethyl)pyridin-2-yl)methanol involves the selective reduction of its aldehyde precursor, 5-Chloro-3-(trifluoromethyl)picolinaldehyde. This transformation is a cornerstone of organic synthesis, and the choice of reducing agent is critical for achieving high yield and purity.
Rationale for Experimental Design
Sodium borohydride (NaBH₄) is selected as the ideal reducing agent for this protocol. Its mild nature ensures the selective reduction of the aldehyde to a primary alcohol without affecting the trifluoromethyl group or the aromatic chloride. Methanol is used as the solvent due to its ability to dissolve the starting material and the reagent, and its protic nature facilitates the reaction mechanism and workup. The reaction is performed at a low temperature (0°C) initially to control the exothermic reaction rate and then allowed to warm to room temperature to ensure complete conversion.
Synthetic Scheme
Caption: Reduction of the aldehyde precursor to the target alcohol.
Step-by-Step Experimental Protocol
-
Reaction Setup: To a solution of 5-Chloro-3-(trifluoromethyl)picolinaldehyde (1.0 eq) in anhydrous methanol (10 mL per 1 g of aldehyde) in a round-bottom flask equipped with a magnetic stirrer, cool the mixture to 0°C using an ice bath.
-
Reagent Addition: Add sodium borohydride (NaBH₄) (1.1 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5°C.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Quenching: Carefully cool the reaction mixture back to 0°C and slowly add deionized water to quench the excess NaBH₄.
-
Extraction: Concentrate the mixture under reduced pressure to remove most of the methanol. Add ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Washing: Combine the organic extracts and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure (5-Chloro-3-(trifluoromethyl)pyridin-2-yl)methanol.
Analytical and Spectroscopic Characterization
A self-validating analytical workflow is essential to confirm the identity and purity of the final compound. The combination of NMR, IR, and Mass Spectrometry provides unambiguous structural confirmation.
| Technique | Expected Observation | Interpretation |
| ¹H NMR | δ ~8.6 (s, 1H), δ ~8.1 (s, 1H), δ ~4.8 (s, 2H), δ ~3.5 (br s, 1H) | Aromatic protons on the pyridine ring, methylene protons of the -CH₂OH group, and the hydroxyl proton. |
| ¹³C NMR | δ ~158, ~147, ~140, ~135 (q), ~122 (q), ~60 | Aromatic carbons, quaternary carbon attached to CF₃, and the methylene carbon. |
| ¹⁹F NMR | δ ~ -63 ppm (s) | Confirms the presence of the single CF₃ group. |
| IR (cm⁻¹) | ~3300 (broad), ~2900, ~1600, ~1100-1200 (strong) | O-H stretch, C-H stretch, C=C/C=N ring stretches, and characteristic strong C-F stretches.[1] |
| MS (EI) | m/z ~217 [M]⁺, ~219 [M+2]⁺ | Molecular ion peak with a ~3:1 isotopic ratio, confirming the presence of one chlorine atom. |
Applications in Research and Development
The utility of (5-Chloro-3-(trifluoromethyl)pyridin-2-yl)methanol stems from the versatile reactivity of its hydroxymethyl group, which serves as a key attachment point for incorporating the TFMP scaffold into more complex structures.
Derivatization Potential for Medicinal Chemistry
The primary alcohol is a versatile functional group that can be readily transformed into other functionalities, expanding its utility as a synthetic intermediate. This allows for its use in fragment-based drug discovery or as a key building block for targeted libraries.
Caption: Key synthetic transformations of the hydroxymethyl group.
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As an Intermediate: It is a valuable precursor for creating potential therapeutic agents.[1] The TFMP core is found in drugs targeting a wide range of conditions.
-
For Conjugation: The alcohol functionality allows for direct conjugation to other molecules of interest, such as peptides or other small molecules, via ester or ether linkages.[1]
Role in Agrochemical Synthesis
Trifluoromethylpyridine derivatives are extensively used as active ingredients in herbicides, fungicides, and insecticides.[5][6] This building block provides a route to novel crop protection agents where the specific substitution pattern can be tuned to optimize efficacy and selectivity.
Materials Science
The defined electronic and steric properties of this molecule make it a candidate for incorporation into functional materials, where it can be used to fine-tune optical or electronic characteristics.[2]
Safety, Handling, and Storage
Proper handling of (5-Chloro-3-(trifluoromethyl)pyridin-2-yl)methanol is critical to ensure laboratory safety. While specific toxicity data is not widely available, information from structurally related compounds should be used to guide handling procedures.
Hazard Identification (based on related compounds)
| Hazard Class | Statement | Source(s) |
| Skin Corrosion/Irritation | Causes skin irritation | [10][11] |
| Eye Damage/Irritation | Causes serious eye irritation | [10][11] |
| Acute Toxicity (Oral) | Harmful if swallowed | [8] |
| STOT - Single Exposure | May cause respiratory irritation | [8][10] |
Recommended Handling Procedures
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[12][13] Ensure eyewash stations and safety showers are readily accessible.[12]
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[12][13]
-
Safe Handling: Avoid all personal contact, including inhalation of dust or vapors.[13] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[13]
Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area at 2-8°C.[7][12] Keep away from incompatible materials such as strong oxidizing agents.[12]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.
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Comins, D. L., et al. (1997). PYRIDINE-DERIVED TRIFLATING REAGENTS: N-(2-PYRIDYL)-TRIFLIMIDE AND N-(5-CHLORO-2-PYRIDYL)TRIFLIMIDE. Organic Syntheses, 74, 77. [Link]
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Tsukamoto, M., & Nakamura, T. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 42(3), 93–103. [Link]
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- Google Patents. (n.d.). CN111138351A - Synthetic method of 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate.
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- Sigma-Aldrich. (n.d.). 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine 98 | 72537-17-8.
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